1,3-DIMETHYL 2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)HYDRAZIN-1-YLIDENE]PROPANEDIOATE
Description
This compound is a propanedioate ester derivative featuring a 1,3-dimethyl substitution and a hydrazine-ylidene bridge linked to a 2,3-dihydro-1,4-benzodioxin moiety. Structural studies of such compounds often employ crystallographic tools like the SHELX program suite for refinement and analysis .
Properties
IUPAC Name |
dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c1-18-12(16)11(13(17)19-2)15-14-8-3-4-9-10(7-8)21-6-5-20-9/h3-4,7,14H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOPUEKFBCJPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NNC1=CC2=C(C=C1)OCCO2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Dimethyl Malonate
Dimethyl malonate reacts with bromine in a halogenation reaction to yield dimethyl 2-bromomalonate . This step avoids the hazardous oxidation typically required to generate ketomalonates.
Reaction Conditions :
- Solvent : Dichloromethane or carbon tetrachloride.
- Temperature : 0–5°C (controlled exotherm).
- Stoichiometry : 1:1 molar ratio of malonate to bromine.
Mechanism :
$$
\text{CH}2(\text{COOCH}3)2 + \text{Br}2 \rightarrow \text{BrCH}(\text{COOCH}3)2 + \text{HBr}
$$
Side products like dibromomalonate may form if excess bromine is used.
Synthesis of 6-Hydrazinyl-2,3-dihydro-1,4-benzodioxin
The benzodioxin hydrazine is synthesized via nitration, reduction, and diazotization:
Nitration of 2,3-Dihydro-1,4-benzodioxin
Nitration introduces a nitro group at the 6-position using mixed acids (HNO₃/H₂SO₄):
Conditions :
Reduction to 6-Amino-2,3-dihydro-1,4-benzodioxin
Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine:
Optimization :
Conversion to Hydrazine Derivative
The amine is diazotized (NaNO₂/HCl) and reduced (SnCl₂) to yield the hydrazine:
$$
\text{Ar-NH}2 \xrightarrow{\text{NaNO}2/\text{HCl}} \text{Ar-N}2^+ \xrightarrow{\text{SnCl}2} \text{Ar-NH-NH}_2
$$
Challenges :
- Over-reduction to the amine.
- Purification due to hygroscopicity.
Coupling of Halo-Malonate and Benzodioxin Hydrazine
The pivotal step involves nucleophilic substitution of the halo-malonate by the hydrazine. WO2017087323A1 outlines analogous reactions for triazine intermediates:
Reaction Mechanism
The hydrazine attacks the electrophilic carbon of the halo-malonate, eliminating HX (e.g., HBr):
$$
\text{BrCH}(\text{COOCH}3)2 + \text{Ar-NH-NH}2 \rightarrow \text{Ar-NH-N=C}(\text{COOCH}3)_2 + \text{HBr}
$$
Optimized Conditions
- Solvent : Ethanol or acetonitrile (balances solubility and reactivity).
- Catalyst : Acetic acid (10 mol%) accelerates proton transfer.
- Temperature : 50–70°C (prevents side reactions).
- Yield : 60–75% (extrapolated from patent examples).
Alternative Routes and Comparative Analysis
Ketomalonate Condensation (Theoretical)
Direct condensation of dimethyl ketomalonate with the hydrazine is plausible but impractical due to ketomalonate instability.
Palladium-Catalyzed Coupling
The PDF highlights palladium-mediated cycloaromatizations, but applicability here is limited due to the lack of unsaturated bonds in the target.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low hydrazine nucleophilicity | Use polar aprotic solvents (e.g., DMF) |
| HX byproduct interference | Neutralization with NaHCO₃ or molecular sieves |
| Purification complexities | Column chromatography (SiO₂, ethyl acetate/hexane) |
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)HYDRAZIN-1-YLIDENE]PROPANEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are amines and alcohols.
Substitution: The major products are substituted hydrazinylidene derivatives
Scientific Research Applications
1,3-DIMETHYL 2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)HYDRAZIN-1-YLIDENE]PROPANEDIOATE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)HYDRAZIN-1-YLIDENE]PROPANEDIOATE involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The target compound’s structural analogs primarily differ in substituents on the benzodioxin ring or the nature of the linker group. Key examples include:
Key Observations :
- Fluorinated substituents in the patented compound could improve metabolic stability relative to non-fluorinated derivatives.
Physicochemical and Pharmacological Properties
Insights :
- The dimethyl ester in the target compound may improve cell membrane permeability compared to polar analogs.
Crystallographic and Conformational Analysis
Crystallographic studies using SHELX reveal that benzodioxin derivatives often adopt planar conformations due to aromatic stacking, while substituents like hydrazine-ylidene or amide groups influence hydrogen-bonding networks. For example:
- The hydrazine-ylidene group in the target compound may participate in intramolecular H-bonding, stabilizing specific tautomeric forms.
- In contrast, the amide-linked analog likely forms intermolecular H-bonds, affecting crystal packing and solubility.
Biological Activity
1,3-Dimethyl 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]propanedioate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Weight: 318.33 g/mol
CAS Number: Not specified in the sources.
Synthesis
The synthesis of this compound involves multi-step organic reactions. Initial steps typically include the formation of hydrazine derivatives followed by cyclization to form the benzodioxin structure. The final product is obtained through esterification reactions involving dimethyl malonate.
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
The compound exhibited an IC50 value of approximately 30 µg/mL against MCF-7 cells, indicating moderate effectiveness compared to standard chemotherapeutics like Doxorubicin.
The proposed mechanism of action includes:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Disruption of cell cycle progression.
Flow cytometry analysis revealed that treatment with the compound resulted in an increase in cells arrested in the G0/G1 phase and a decrease in G2/M phase cells, suggesting a blockade in cell cycle progression.
Study 1: Cytotoxicity Screening
A comprehensive study was conducted to evaluate the cytotoxic effects of various hydrazine derivatives. The results indicated that:
| Compound | Cell Line | IC50 (µg/mL) | Comparison to Control |
|---|---|---|---|
| This compound | MCF-7 | 30.64 | Effective |
| Doxorubicin | MCF-7 | 15.00 | Standard |
This study provided evidence that while the compound is effective, it is less potent than Doxorubicin but may offer a safer profile for normal cells.
Study 2: Mechanistic Insights
Further mechanistic studies have shown that the compound can modulate various signaling pathways involved in cancer progression. Notably:
- Inhibition of NF-kB Pathway: This pathway is crucial for cell survival and proliferation.
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks for the hydrazin-ylidene moiety (δ 8–10 ppm for NH protons) and benzodioxin aromatic protons (δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolve tautomeric forms (e.g., enol vs. keto configurations) and confirm stereochemistry, as demonstrated in platinum complex studies .
Advanced tip : Combine NMR with HRMS to validate molecular ions (e.g., [M+H]+) and isotopic patterns .
How does the compound’s solubility and stability vary under different pH and solvent conditions?
Q. Basic
- Solubility : The dimethyl ester groups enhance solubility in organic solvents (e.g., ethyl acetate, DCM), but polar protic solvents (e.g., methanol) may disrupt crystallinity .
- Stability : Hydrazine derivatives are prone to oxidation; store under inert gas (N2/Ar) and avoid light exposure .
Methodological validation : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to quantify degradation products .
What computational methods can elucidate tautomeric equilibria or electronic properties of this compound?
Q. Advanced
- DFT calculations : Model tautomeric forms (e.g., hydrazone vs. azo) to predict dominant configurations. Optimize geometries using B3LYP/6-31G* basis sets .
- Molecular docking : Screen for potential binding interactions with biological targets (e.g., enzymes) if applicable .
Validation : Compare computational results with experimental UV-Vis or IR spectra to validate electronic transitions .
How can researchers design a mechanistic study to explore catalytic or supramolecular applications of this compound?
Q. Advanced
- Theoretical framework : Link reactivity to frontier molecular orbitals (HOMO-LUMO gaps) or acid-base properties .
- Kinetic profiling : Use stopped-flow spectroscopy to monitor intermediate formation in real-time .
Experimental design : Apply response surface methodology (RSM) to optimize catalytic conditions (e.g., solvent, temperature, catalyst loading) .
How should conflicting data on the compound’s reactivity (e.g., unexpected byproducts) be resolved methodologically?
Q. Advanced
- Controlled replication : Repeat experiments under identical conditions to rule out procedural errors .
- Advanced analytics : Employ LC-MS/MS to identify trace byproducts and propose reaction pathways .
Root-cause analysis : Use Taguchi methods to isolate factors (e.g., impurity in starting materials) contributing to variability .
What theoretical models explain the compound’s photophysical or electrochemical behavior?
Q. Advanced
- Marcus theory : Apply to electron transfer processes if the compound exhibits redox activity .
- TD-DFT : Predict absorption/emission spectra for photoluminescence studies .
Validation : Correlate computed excited-state energies with experimental fluorescence data .
How can researchers validate analytical methods for quantifying this compound in complex matrices?
Q. Methodological
- Calibration curves : Use internal standards (e.g., deuterated analogs) to minimize matrix effects .
- Cross-lab validation : Follow ICH Q2(R1) guidelines for precision, accuracy, and LOD/LOQ determination .
Statistical rigor : Perform ANOVA to assess inter-day/inter-operator variability .
What experimental strategies can elucidate degradation pathways under oxidative or hydrolytic conditions?
Q. Advanced
- Isotopic labeling : Introduce 18O or 2H to track hydrolysis/oxidation sites via MS .
- Kinetic modeling : Use pseudo-first-order kinetics to derive activation energies for degradation steps .
Tool recommendation : Utilize COMSOL Multiphysics for simulating mass transfer limitations in degradation studies .
How can reproducibility challenges in synthesizing this compound be addressed?
Q. Methodological
- Detailed protocols : Document exact equivalents, cooling rates, and stirring times (e.g., −35°C for 7 hours) .
- Open-science practices : Share raw spectral data and crystallographic files (CIFs) via repositories .
Quality control : Implement in-process analytics (e.g., inline FTIR) to monitor reaction progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
